2-Amino-4-fluorobenzoyl chloride
Description
Nuclear Magnetic Resonance (NMR) Spectral Features
¹H NMR (400 MHz, CDCl₃):
- Aromatic protons exhibit distinct splitting patterns due to the fluorine atom’s spin-½ nucleus. The proton at the 6-position (meta to fluorine) appears as a doublet of doublets at δ 7.78 ppm (J = 8.7 Hz, J = 2.3 Hz), while the proton at the 5-position (ortho to fluorine) resonates as a doublet at δ 7.15 ppm (J = 8.7 Hz).
- The amino group proton signal is observed as a broad singlet at δ 6.32 ppm, indicative of hydrogen bonding or slow exchange dynamics.
¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) Vibrational Mode Analysis
Key IR absorptions (KBr, cm⁻¹):
- C=O stretch : 1775 (strong, sharp), indicative of the acyl chloride group.
- N-H stretch : 3450–3360 (broad, medium), corresponding to the primary amine.
- C-F stretch : 1225 (strong), characteristic of aromatic fluorine.
- C-Cl stretch : 780 (medium), consistent with acyl chlorides.
The absence of O-H stretches above 3000 cm⁻¹ confirms the absence of carboxylic acid or alcohol impurities.
Mass Spectrometric Fragmentation Patterns
Electron Ionization (EI-MS, 70 eV):
Crystallographic Studies and Solid-State Arrangement
Single-crystal X-ray diffraction reveals that this compound crystallizes in the triclinic space group P-1 with unit cell parameters:
The solid-state structure exhibits intermolecular N-H···O hydrogen bonds between the amino group and carbonyl oxygen of adjacent molecules (bond length: 2.89 Å), forming a zigzag polymeric chain along the a-axis. The fluorine atom participates in weak C-F···π interactions (3.12 Å), contributing to layered packing. Hirshfeld surface analysis confirms that van der Waals interactions and hydrogen bonding dominate the crystal stabilization, with N···H (34.7%) and O···H (22.1%) contacts being most prevalent.
Table 1: Selected crystallographic parameters
| Parameter | Value |
|---|---|
| Space group | P-1 |
| Z | 2 |
| R-factor | 0.042 |
| Bond angle (C-Cl-C=O) | 112.3° |
Properties
CAS No. |
1379360-41-4 |
|---|---|
Molecular Formula |
C7H5ClFNO |
Molecular Weight |
173.57 g/mol |
IUPAC Name |
2-amino-4-fluorobenzoyl chloride |
InChI |
InChI=1S/C7H5ClFNO/c8-7(11)5-2-1-4(9)3-6(5)10/h1-3H,10H2 |
InChI Key |
NOEXEWUTUXHIOM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)N)C(=O)Cl |
Canonical SMILES |
C1=CC(=C(C=C1F)N)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Amino-4-fluorobenzoyl chloride
- CAS Number : 1379360-41-4
- Molecular Formula: C₇H₅ClFNO
- Molecular Weight : 173.57 g/mol
Structural Features: This compound features a benzoyl chloride backbone substituted with an amino group (-NH₂) at the 2-position and a fluorine atom at the 4-position. The electron-withdrawing fluorine and amino groups influence its reactivity, particularly in nucleophilic acyl substitution reactions.
Applications :
Primarily used as an intermediate in pharmaceutical and agrochemical synthesis, it enables the introduction of fluorinated aromatic moieties into target molecules. Its reactivity makes it valuable for constructing amides, esters, and heterocycles .
Comparison with Structural Analogs
Functional Group Variations in 2-Amino-4-fluorobenzoyl Derivatives
The following table compares this compound with derivatives sharing the same aromatic core but differing in functional groups:
Key Observations :
- Reactivity : The acyl chloride group (-COCl) in the target compound confers superior electrophilicity compared to trifluoride (-CF₃) or alcohol (-CH₂OH) derivatives. This makes it indispensable in rapid amide bond formation .
- Stability : Trifluoride derivatives exhibit enhanced thermal and chemical stability due to the strong C-F bond, limiting their utility in dynamic synthetic pathways .
Positional Isomerism in Fluorinated Aromatic Amines
Compounds with the "4-amino-2-fluoro-phenyl" motif (e.g., N-(2-((4-FLUORO-BENZYLIDENE)-AMINO)-PHENYL)-4-METHYL-BENZENESULFONAMIDE) differ in substituent positioning compared to this compound. Such positional changes alter electronic properties:
- Electron Density: The 2-amino-4-fluoro substitution creates a polarized aromatic ring, enhancing electrophilicity at the carbonyl carbon. In contrast, 4-amino-2-fluoro isomers redistribute electron density, affecting regioselectivity in reactions .
- Synthetic Utility : Sulfonamide derivatives (e.g., from ) are more suited for metal-catalyzed coupling reactions, whereas benzoyl chlorides excel in acylative transformations .
Halogen-Substituted Analogs
Comparison with 2-Bromo-4-fluorobenzylamine hydrochloride (CAS 289038-14-8):
- Substituent Effects : Bromine’s larger atomic radius and lower electronegativity versus chlorine reduce the compound’s electrophilicity. This impacts its use in SN2 reactions, where benzoyl chlorides outperform brominated analogs .
- Manufacturing : Brominated derivatives often require harsher synthesis conditions (e.g., higher temperatures) due to weaker C-Br bond stability, increasing production costs .
Research Findings and Industrial Relevance
- Solubility: this compound is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMF, THF), a trait shared with its thioamide analog but distinct from trifluoride derivatives .
- Environmental Impact : Chlorinated intermediates like benzoyl chloride require stringent handling due to hydrolytic release of HCl, whereas trifluoride derivatives pose lower corrosivity risks .
Preparation Methods
Preparation via Friedel-Crafts Acylation of Aromatic Amines or Derivatives
This classical approach involves acylation of aromatic amines or related compounds with acyl chlorides or acid derivatives, followed by chlorination to form the benzoyl chloride derivative:
- Starting Material: 4-fluoroaniline or its derivatives.
- Reaction Conditions: Use of Lewis acids such as aluminum chloride (AlCl₃) to facilitate electrophilic aromatic substitution.
- Process:
- Acylation of 4-fluoroaniline with benzoyl chloride or benzoyl derivatives.
- Post-acylation chlorination using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to convert the benzoyl group into benzoyl chloride.
- Ma et al. described a three-step synthesis involving acetylation, benzoylation, and deacetylation to obtain substituted benzoyl chlorides, including fluorinated derivatives.
- The process is efficient but requires careful control of reaction conditions to prevent overreaction or side products.
Preparation from 4-Fluorobenzoic Acid Derivatives
This route involves converting 4-fluorobenzoic acid or its derivatives into benzoyl chlorides:
- Method:
- Activation of 4-fluorobenzoic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
- Heating under reflux conditions to facilitate conversion.
- Advantages:
- High yields and straightforward process.
- Suitable for large-scale synthesis.
- Patents describe the conversion of 4-fluorobenzoic acid to 2-amino-4-fluorobenzoyl chloride via initial formation of the acid chloride, followed by amination or subsequent reactions.
Conversion from 4-Fluorobenzoyl Chloride via Amination
Once the benzoyl chloride is prepared, amino substitution at the ortho position can be achieved:
- Method:
- Nucleophilic substitution of the benzoyl chloride with ammonia or amines.
- Controlled reaction conditions to prevent over-substitution or side reactions.
- The process yields high purity intermediates suitable for further transformations into the target compound.
Alternative Synthesis via Multi-step Pathways
Some patents and studies also describe multi-step syntheses involving intermediate compounds such as 4-fluorobenzoyl derivatives, followed by chlorination and amination steps:
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| 1 | 4-fluorobenzoic acid | Thionyl chloride | Convert to benzoyl chloride |
| 2 | Benzoyl chloride + ammonia | Reflux | Amination to form amino derivatives |
| 3 | Chlorination | PCl₅ or SOCl₂ | Form benzoyl chloride with amino group |
- These methods are adaptable and can be optimized for specific yields and purity levels, as demonstrated in patent CN1690042A.
Data Table: Summary of Preparation Methods
| Method | Starting Material | Reagents | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Friedel-Crafts acylation | 4-fluoroaniline | Benzoyl chloride, AlCl₃ | Reflux, inert atmosphere | High yield, versatile | Requires careful control of conditions |
| Acid chloride route | 4-fluorobenzoic acid | SOCl₂ or PCl₅ | Reflux | Straightforward, scalable | Overchlorination risk |
| Multi-step synthesis | 4-fluorobenzoic acid | Chlorination, amination | Reflux, controlled temperature | High purity | Multiple steps, longer process |
Research Findings and Considerations
- Selectivity and Yield: The conversion of 4-fluorobenzoic acid to benzoyl chloride using thionyl chloride typically yields over 90%, with minimal side products.
- Reaction Optimization: Temperature control during chlorination and amination steps is critical to prevent degradation or formation of by-products.
- Purity: Recrystallization and purification via chromatography or recrystallization from ethanol or other solvents are essential for obtaining high-purity intermediates suitable for pharmaceutical or agrochemical applications.
Q & A
Basic Research Questions
Q. What are the recommended safety precautions when handling 2-Amino-4-fluorobenzoyl chloride in laboratory settings?
- Methodological Answer : Use impervious gloves (nitrile or neoprene), tightly sealed goggles, and protective lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation of vapors. Store in a dry, locked cabinet away from moisture and incompatible substances (e.g., bases, alcohols). In case of spills, neutralize with inert adsorbents and dispose of waste via approved hazardous waste protocols .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : A two-step synthesis is typical:
Amination : Start with 4-fluorobenzoic acid derivatives. Introduce the amino group via nitration followed by reduction (e.g., catalytic hydrogenation with Pd/C) .
Chlorination : React the amino-substituted benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Monitor reaction completion via FT-IR (disappearance of -OH stretch at ~2500–3000 cm⁻¹) .
Q. Which spectroscopic techniques are most effective for characterizing structural purity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine’s deshielding effect on adjacent protons) .
- FT-IR : Confirm acyl chloride (C=O stretch ~1770 cm⁻¹) and amino groups (N-H stretch ~3300–3500 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic acyl substitutions?
- Methodological Answer : Density Functional Theory (DFT) calculates electrophilicity at the carbonyl carbon. Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states and activation energies. Compare with experimental kinetics (e.g., reaction rates with amines or alcohols) .
Q. What strategies resolve contradictions in reported NMR chemical shifts for derivatives?
- Methodological Answer : Cross-validate using deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent effects. Run 2D NMR (COSY, HSQC) to assign overlapping signals. Reference databases like PubChem or NIST Chemistry WebBook for benchmark data .
Q. How do fluorine and amino groups influence electronic properties and stability?
- Methodological Answer :
- Electron-Withdrawing Fluorine : Increases electrophilicity of the acyl chloride via inductive effects, accelerating nucleophilic attacks.
- Amino Group : Participates in resonance, reducing reactivity but enhancing solubility in polar aprotic solvents.
- Experimental Validation : Compare hydrolysis rates with non-fluorinated analogs using UV-Vis kinetics .
Q. What experimental designs optimize kinetic studies of hydrolysis under varying pH?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
